An In-depth Technical Guide to Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
An In-depth Technical Guide to Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, synthesis protocols, and potential biological significance, presenting data in a structured format for ease of reference and comparison.
Compound Identification and Properties
Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a member of the pyrazolopyridine class of compounds, which are recognized for their diverse biological activities.[1][2][3]
| Property | Value | Source |
| CAS Number | 1234616-14-8 | [4][5] |
| Molecular Formula | C₉H₉N₃O₂ | [4] |
| Molecular Weight | 191.19 g/mol | [4] |
| IUPAC Name | ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | N/A |
| Purity | Typically ≥98% | [4] |
Synthesis and Experimental Protocols
The synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate and its derivatives can be achieved through various synthetic routes. One prominent method involves the use of an intermediate (V) and sodium nitrite under acidic conditions, which is noted for its mild reaction conditions and high yield.[6] Another efficient method for synthesizing the pyrazolo[4,3-b]pyridine core involves a sequence of SNAr and modified Japp–Klingemann reactions starting from 2-chloro-3-nitropyridines.[1][7]
Detailed Experimental Protocol for the Synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (I-1) and its 6-bromo derivative (I-2)[6]:
This protocol is based on the synthesis method described in patent CN102911174A.[6] The synthesis involves the preparation of key intermediates.
Step 1: Synthesis of Intermediate (IV-1)
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Detailed procedural steps for the synthesis of intermediate IV-1 are outlined in the patent, resulting in a red oil with a yield of 91.5%.[6]
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¹H NMR data for compound IV-1 (400MHz, CDCl₃) δ(ppm): 8.80 (q, J=1.52Hz, J=3.20Hz, 1H), 8.44 (q, J=1.52Hz, J=6.76Hz, 1H), 7.48 (q, J=4.76Hz, J=3.52Hz, 1H), 4.34 (s, 2H), 4.18-4.24 (q, J=7.12Hz, 2H), 1.27 (t, J=7.12Hz, 3H).[6]
Step 2: Synthesis of Intermediate (V-1)
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Compound IV-1 (80.0g) is dissolved in 1.3L of MeOH.
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10.0g of Pd(OH)₂/C (10%) is added.
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The mixture is stirred under H₂ atmosphere at normal temperature for 1 hour.
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After reaction completion, the mixture is filtered, and the filtrate is concentrated to yield compound V-1 as pale yellow crystals (68.0g, 99.3% yield).[6]
Step 3: Synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (I-1)
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The preparation utilizes intermediate (V) and sodium nitrite under acidic conditions.[6]
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¹H NMR data for the final compound (400MHz, DMSO-d₆) δ(ppm): 14.10 (br, 1H), 8.70 (q, J=1.20Hz, J=3.08Hz, 1H), 8.13 (q, J=1.20Hz, J=7.32Hz, 1H), 7.46 (q, J=4.32Hz, J=4.20Hz, 1H), 4.40 (q, J=7.12Hz, 2H), 1.36 (t, J=7.12Hz, 3H).[6]
A similar procedure is described for the 6-bromo substituted compound (I-2), starting from the corresponding 6-bromo intermediates (IV-2 and V-2).[6]
Quantitative Data for Related Pyrazolo[4,3-b]pyridine Derivatives
The following table summarizes data for various substituted Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate derivatives, providing insights into their characterization.[1]
| Compound | Yield (%) | Melting Point (°C) | HRMS (ESI, m/z) [M+H]⁺ |
| 5a: Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | --- | --- | --- |
| 5d: Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 76 | 214–215 | calcd: 353.0657; found: 353.0667 ([M+Na]⁺) |
| 5f: Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 72 | 234–235 | calcd: 347.0542; found: 347.0548 |
| 5g: Ethyl 1-(2-methyl-4-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 73 | 191–193 | calcd: 372.0939; found: 372.0931 |
| 5h: Ethyl 1-(2-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 78 | 203–205 | calcd: 343.1037; found: 343.1031 |
| 5k: Ethyl 1-(3-chloro-4-methylphenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 78 | 153–154 | calcd: 384.0721; found: 384.0721 |
| 5l: Ethyl 1-(4-methyl-2-nitrophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 84 | 220–222 | calcd: 395.0962; found: 395.0959 |
| 5m: Ethyl 1-(2-cyanophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 75 | 199–200 | calcd: 361.0907; found: 361.0896 |
| 5o: Ethyl 1-(2-methoxyphenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 63 | 142–144 | calcd: 366.1060; found: 366.1069 |
| 5p: Ethyl 1-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 71 | 138–140 | calcd: 354.0860; found: 354.0861 |
Biological Activity and Potential Applications
The pyrazolo[4,3-b]pyridine scaffold is of significant interest in drug discovery due to its diverse biological activities.[1] Derivatives of this core structure have been investigated for various therapeutic applications.
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Kinase Inhibition: Many pyrazolopyridine derivatives are known to be potent kinase inhibitors.[6] For instance, derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1) and Anaplastic Lymphoma Kinase (ALK), which are crucial targets in immunology and oncology.[8][9] The aberrant activation of TBK1 is linked to several cancers.[8]
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Anticancer Activity: The 1H-pyrazolo[3,4-b]pyridine scaffold has been explored for the development of anticancer agents, with some compounds showing promising anti-proliferative activity against various cancer cell lines.[10]
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Other Therapeutic Areas: The broader class of pyrazolopyridines has been investigated for a range of pharmacological activities, including antiviral, antifungal, and antimicrobial properties.[3]
While specific biological data for Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate is not extensively detailed in the provided search results, its structural similarity to known biologically active compounds suggests its potential as a valuable intermediate or lead compound in drug discovery programs, particularly in the development of kinase inhibitors.
Visualized Experimental Workflow and Signaling Pathways
Synthesis Workflow Diagram:
Caption: General synthesis workflow for Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
Illustrative Kinase Inhibition Pathway:
Caption: Illustrative mechanism of kinase inhibition by a pyrazolopyridine compound.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1234616-14-8 | Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate - Moldb [moldb.com]
- 5. 1234616-14-8|Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate|BLD Pharm [bldpharm.com]
- 6. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
